N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a nitrophenyl group, a phenylamino group, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the thiazine ring.
Thiazole Derivatives: Compounds with a thiazole ring, which have different biological activities and applications.
Uniqueness
N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its combination of a nitrophenyl group, a phenylamino group, and a thiazine ring.
Properties
Molecular Formula |
C17H14N4O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C17H14N4O4S/c22-15-10-14(26-17(20-15)19-11-4-2-1-3-5-11)16(23)18-12-6-8-13(9-7-12)21(24)25/h1-9,14H,10H2,(H,18,23)(H,19,20,22) |
InChI Key |
YSDTZGGXFZSWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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